4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine
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Overview
Description
4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine typically involves the condensation of a pyrazole derivative with a pyrimidine ring. One common method involves the use of β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product . The reaction conditions often include the use of ethanol as a solvent and a controlled temperature to ensure the proper formation of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents such as dichloromethane, with catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Studied for its anticancer properties and enzymatic inhibitory activity.
Industry: Utilized in the development of organic light-emitting devices and other optical materials.
Mechanism of Action
The mechanism of action of 4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar photophysical properties.
Morpholine-substituted pyrazoles: These compounds share the morpholine moiety and exhibit comparable chemical reactivity.
Uniqueness
4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine stands out due to its unique combination of the pyrazolo[1,5-a]pyrimidine core and the morpholine moiety. This structural arrangement enhances its photophysical properties and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H23N5O2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H23N5O2/c1-13-11-16(22-15(19-13)4-5-18-22)21-6-2-3-14(12-21)17(23)20-7-9-24-10-8-20/h4-5,11,14H,2-3,6-10,12H2,1H3 |
InChI Key |
VSTDFQCWMIBRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCCC(C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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